molecular formula C7H5NO4S B15262771 2-Mercapto-3-nitrobenzoic acid

2-Mercapto-3-nitrobenzoic acid

Cat. No.: B15262771
M. Wt: 199.19 g/mol
InChI Key: AIGZYDXGPABQPO-UHFFFAOYSA-N
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Description

2-Mercapto-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids and derivatives This compound contains a benzene ring with both a carboxylic acid group and a nitro group on two different ring carbon atoms

Preparation Methods

The synthesis of 2-Mercapto-3-nitrobenzoic acid can be achieved through several methods. One common synthetic route involves the nitration of benzoic acid, followed by the introduction of a mercapto group. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. Another method involves the oxidation of 2-nitrotoluene to form 2-nitrobenzoic acid, which is then further modified to introduce the mercapto group .

Chemical Reactions Analysis

2-Mercapto-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

2-Mercapto-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-3-nitrobenzoic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-Mercapto-3-nitrobenzoic acid can be compared with other nitrobenzoic acids and derivatives, such as:

    2-Nitrobenzoic acid: Lacks the mercapto group, making it less reactive in certain substitution reactions.

    3-Nitrobenzoic acid: Similar structure but different position of the nitro group, affecting its reactivity.

    4-Nitrobenzoic acid: Used in the synthesis of anesthetics like procaine. The presence of the mercapto group in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C7H5NO4S

Molecular Weight

199.19 g/mol

IUPAC Name

3-nitro-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H5NO4S/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,13H,(H,9,10)

InChI Key

AIGZYDXGPABQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S)C(=O)O

Origin of Product

United States

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